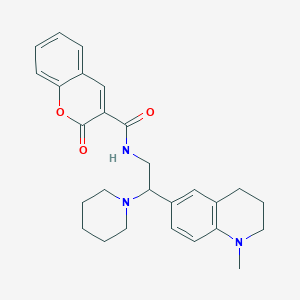

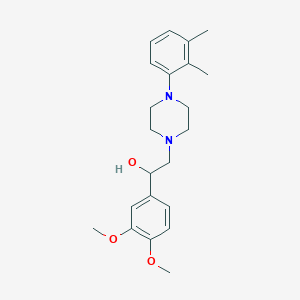

![molecular formula C14H14FN3O2S3 B2670393 2-Ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide CAS No. 2241139-08-0](/img/structure/B2670393.png)

2-Ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Glutaminase Inhibitor Development

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally similar to 2-Ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, through structure-activity relationship studies, have shown potential in retaining the potency of BPTES while offering improved drug-like molecular properties. The analogs demonstrated efficacy in attenuating the growth of P493 human lymphoma B cells both in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment Shukla et al., 2012.

Antimicrobial Activity

The sulfanyl and sulfone derivatives of compounds related to this compound have been synthesized and evaluated for their antimicrobial activity. These compounds have shown efficacy against Gram-negative and Gram-positive bacteria, as well as fungal pathogens like Aspergillus niger and Candida albicans. The research underscores the potential of these derivatives in developing new antimicrobial agents Badiger et al., 2013.

Anticancer Drug Design

The design of drug-like small molecules with anticancer properties often employs a pharmacophore hybridization approach. A novel compound incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties, related to the structure of this compound, was synthesized using a cost-effective strategy. The compound's structure was confirmed through comprehensive spectral analyses, and its anticancer activity was evaluated in vitro, showcasing its potential in cancer therapy Yushyn et al., 2022.

Direcciones Futuras

Propiedades

IUPAC Name |

2-ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2S3/c1-2-21-8-12(20)16-13-17-18-14(23-13)22-7-11(19)9-3-5-10(15)6-4-9/h3-6H,2,7-8H2,1H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHNGSMGJZLQQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(=O)NC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

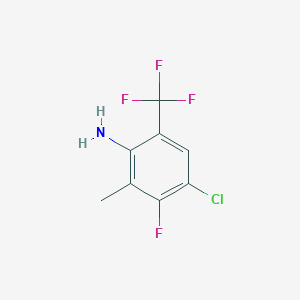

![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2670313.png)

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-fluorophenyl)-2-propenenitrile](/img/structure/B2670316.png)

![1-Prop-2-enoyl-N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]piperidine-4-carboxamide](/img/structure/B2670317.png)

![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2670320.png)

![5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2670321.png)

![7-[(3-Chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2670326.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2670327.png)

![3-[(5-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2670328.png)